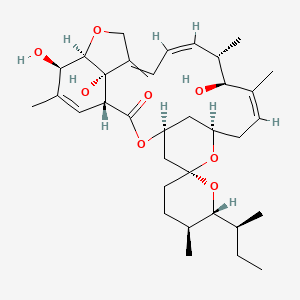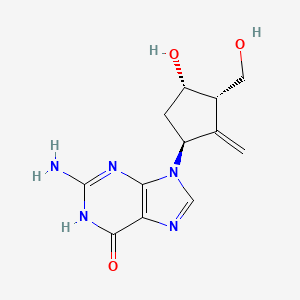
Éthyl ester d'atorvastatine
Vue d'ensemble
Description
Atorvastatin Ethyl Ester is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Statins, including atorvastatin, work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis .
Applications De Recherche Scientifique
Atorvastatin Ethyl Ester has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other statin derivatives and for studying reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and gene expression in hyperlipidemia models.
Industry: Utilized in the development of pharmaceutical formulations and fixed-dose combinations.
Analyse Biochimique
Biochemical Properties
Atorvastatin Ethyl Ester plays a significant role in biochemical reactions. It interacts with key enzymes and proteins, notably HMG-CoA reductase, which is highly expressed in hepatic cells . The interaction with HMG-CoA reductase is crucial as this enzyme is a key player in the cholesterol biosynthesis pathway .
Cellular Effects
Atorvastatin Ethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate lipid metabolism in hyperlipidemia rats via the PPAR-signaling pathway and HMGCR expression in the liver .
Molecular Mechanism
The mechanism of action of Atorvastatin Ethyl Ester is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it regulates lipid metabolism through the PPAR-signaling pathway and HMGCR gene expression .
Temporal Effects in Laboratory Settings
The effects of Atorvastatin Ethyl Ester change over time in laboratory settings. Studies have shown that it has the potential to be used as a tool for understanding the mechanism of action of statins
Metabolic Pathways
Atorvastatin Ethyl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors, notably within the cholesterol biosynthesis pathway via its interaction with HMG-CoA reductase . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Atorvastatin Ethyl Ester is transported and distributed within cells and tissues. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is known to be highly expressed
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Ethyl Ester involves several steps, including the formation of key intermediates through reactions such as Paal-Knorr condensation and subsequent modifications. One of the prominent synthetic routes involves the condensation of 1,4-diketone intermediates with primary amines in the presence of pivalic acid as a catalyst . The process also includes steps like ketal deprotection and ethyl ester formation .
Industrial Production Methods
Industrial production of Atorvastatin Ethyl Ester follows similar synthetic routes but on a larger scale. Key improvements in the process include isolating pure intermediates as crystalline solids and using convenient extraction procedures to obtain high-purity products . These methods ensure efficient and scalable production suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Atorvastatin Ethyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like pivalic acid . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of Atorvastatin Ethyl Ester, which can be further modified for specific applications .
Mécanisme D'action
Atorvastatin Ethyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to decreased cholesterol production in the liver, increased expression of LDL receptors, and enhanced clearance of LDL cholesterol from the bloodstream .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Atorvastatin Ethyl Ester include other statins such as:
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
- Fluvastatin
Uniqueness
Atorvastatin Ethyl Ester is unique due to its specific structural modifications, which may offer distinct pharmacokinetic properties and therapeutic benefits. For example, it has been shown to have comparable pharmacokinetic characteristics to fixed-dose combinations of atorvastatin and omega-3-acid ethyl esters, providing a convenient therapeutic option for dyslipidemia .
Propriétés
IUPAC Name |
ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBPVDOSCOVJU-FQLXRVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146977-93-6 | |
| Record name | Atorvastatin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin Ethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATORVASTATIN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why was Atorvastatin Ethyl Ester investigated as a potential improvement over Atorvastatin for transdermal delivery?
A1: Atorvastatin, a drug used to lower cholesterol, exhibits poor transdermal absorption due to its low solubility in the stratum corneum, the outermost layer of skin []. To overcome this limitation, researchers synthesized Atorvastatin Ethyl Ester, a prodrug of Atorvastatin. The addition of the ethyl ester group enhances the lipophilicity of the molecule, thereby improving its ability to permeate through the lipid-rich stratum corneum []. Once Atorvastatin Ethyl Ester crosses the skin barrier, it is then hydrolyzed by esterase enzymes present in the skin, converting it back to the active Atorvastatin []. This approach aims to achieve a sustained and controlled release of Atorvastatin directly into the bloodstream, potentially improving patient compliance and therapeutic outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















